Welcome to the BenchChem Online Store!
molecular formula C12H16O2 B8611966 Methyl 3-isobutyl-benzoate

Methyl 3-isobutyl-benzoate

Cat. No. B8611966
M. Wt: 192.25 g/mol
InChI Key: FFAFVTXNTKACSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08044076B2

Procedure details

In an oven-dried round bottom flask Mg turnings (1.13 g, 46.6 mmol) are suspended in THF (1 mL). 1-Bromo-3-methylbutane (6.37 g, 46.5 mmol) is carefully added while the mixture is initially heated to reflux. The mixture is stirred for approximately 30 min until the Mg has dissolved. The mixture is then added to a cold (5° C.) solution of ZnBr2 (10.47 g, 46.5 mmol) in THF (80 mL). The thick suspension is stirred at 0° C. for 20 min before it is cooled to −75° C. 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex (184 mg, 0.225 mmol) followed by methyl-3-bromobenzoate (5.0 g, 23.3 mmo) is then added. The mixture is warmed to rt and stirred for 24 h. The reaction mixture is diluted with water and extracted with EA. The org. extract is dried over MgSO4, filtered and evaporated. The crude product is purified by CC on silica gel eluting with heptane:EA 20:1 to give methyl 3-isobutyl-benzoate (4.34 g) as a colourless oil. This material is dissolved in methanol (50 mL) and 2 N aq. LiOH (10 mL) and stirred at rt for 16 h. The mixture is acidified by adding 1 N aq. HCl and extracted with EA. The org. extracts are dried over MgSO4, filtered and evaporated to give 3-isobutyl-benzoic acid (3.84 g) as a colourless oil; LC-MS: tR=0.91 min; 1H NMR (CDCl3): δ 0.87 (d, J=6.7 Hz, 6H), 1.77-1.94 (m, 1H), 2.48 (d, J=7.0 Hz, 2H), 7.29-7.35 (m, 2H), 7.86 (s, 1H), 7.88-7.94 (m, 1H).
[Compound]
Name
Mg
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
10.47 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC[CH2:3][CH:4]([CH3:6])[CH3:5].[CH3:7][O:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12](Br)[CH:11]=1>C1COCC1.O.[Zn+2].[Br-].[Br-]>[CH2:3]([C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[C:9]([O:8][CH3:7])=[O:17])[CH:4]([CH3:6])[CH3:5] |f:4.5.6|

Inputs

Step One
Name
Mg
Quantity
1.13 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.37 g
Type
reactant
Smiles
BrCCC(C)C
Step Three
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)Br)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10.47 g
Type
catalyst
Smiles
[Zn+2].[Br-].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The thick suspension is stirred at 0° C. for 20 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is initially heated to reflux
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to −75° C
ADDITION
Type
ADDITION
Details
is then added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to rt
STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 20:1

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C(C)C)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.34 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.